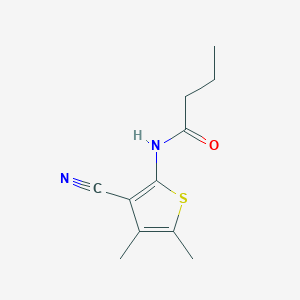![molecular formula C23H29N3O3 B251079 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251079.png)
3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it has been suggested that it may act as a modulator of the dopamine and serotonin systems in the brain. It may also exert its effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments include its potential therapeutic properties, its ability to modulate the dopamine and serotonin systems, and its anti-inflammatory effects. However, its limitations include its complex synthesis method and its potential toxicity.
Orientations Futures
There are several future directions for the study of 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative disorders, and its potential use in the development of new anti-inflammatory drugs. Additionally, further studies are needed to assess its safety and toxicity in humans.
Méthodes De Synthèse
The synthesis of 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide involves several steps. The starting material is 4-(4-aminophenyl)piperazine, which is reacted with propionic anhydride to obtain 4-(4-propionyl-1-piperazinyl)aniline. The obtained product is then reacted with 3-isopropoxybenzoyl chloride in the presence of a base to yield the final product.
Applications De Recherche Scientifique
3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C23H29N3O3 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-22(27)26-14-12-25(13-15-26)20-10-8-19(9-11-20)24-23(28)18-6-5-7-21(16-18)29-17(2)3/h5-11,16-17H,4,12-15H2,1-3H3,(H,24,28) |
Clé InChI |
JVAQBTNWEKICSI-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
